molecular formula C15H11Br2N3O6 B15017062 N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B15017062
M. Wt: 489.07 g/mol
InChI Key: JOGHKTNPBGNECW-NGYBGAFCSA-N
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Description

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound belonging to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Properties

Molecular Formula

C15H11Br2N3O6

Molecular Weight

489.07 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C15H11Br2N3O6/c16-11-4-8(14(22)13(17)15(11)23)6-18-19-12(21)7-26-10-3-1-2-9(5-10)20(24)25/h1-6,22-23H,7H2,(H,19,21)/b18-6+

InChI Key

JOGHKTNPBGNECW-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-]

Origin of Product

United States

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